4-Chloro-2-methylthiazolo[5,4-c]pyridine
Description
4-Chloro-2-methylthiazolo[5,4-c]pyridine is a heterocyclic compound featuring a fused thiazole and pyridine ring system with a chlorine atom at position 4 and a methyl group at position 2. The compound’s synthesis historically faced challenges, including low yields (9–25%) in cyclization steps, as noted in early methods for thiazolo[5,4-c]pyridine derivatives . However, advances in protecting-group strategies and regioselective functionalization have improved accessibility .
Properties
Molecular Formula |
C7H5ClN2S |
|---|---|
Molecular Weight |
184.65 g/mol |
IUPAC Name |
4-chloro-2-methyl-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C7H5ClN2S/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3 |
InChI Key |
XNHHOPGBZANJHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylthiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ringThe reaction conditions often involve the use of hydrazonoyl halides as precursors, with ethanol and triethylamine as solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylthiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolo[5,4-c]pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-methylthiazolo[5,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory activities.
Industry: The compound can be used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylthiazolo[5,4-c]pyridine involves its interaction with various molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and thereby modulating the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine . This modulation can lead to various therapeutic effects, including improved cognitive function and reduced inflammation.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives
- 6-Chloro-2-methylthiazolo[5,4-b]pyridine : Differs in chlorine placement (position 6 vs. 4) and fused ring orientation ([5,4-b] vs. [5,4-c]), reducing steric hindrance and altering electronic properties .
- 5-Chloro-2-phenylthiazolo[5,4-b]pyridine : Incorporates a phenyl group at position 2, enhancing lipophilicity and π-π stacking interactions, which may improve CNS penetration compared to the methyl-substituted analog .
Thiazolo[4,5-c]pyridine Derivatives
- 7-Chlorothiazolo[4,5-c]pyridin-2-amine: Features an amino group at position 2 and chlorine at position 7, favoring hydrogen bonding but reducing metabolic stability compared to the methyl-substituted derivative .
Saturated Analogs
Comparative Data Table
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